2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose

Vue d'ensemble

Description

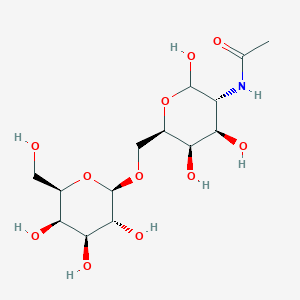

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is a complex carbohydrate derivative It is a disaccharide composed of two galactose units, one of which is modified with an acetamido group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. One common method involves the use of glycosyl donors and acceptors under the influence of catalysts such as silver triflate or boron trifluoride etherate . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can offer higher specificity and milder reaction conditions compared to chemical synthesis. Enzymatic methods are particularly advantageous for producing complex carbohydrates on a large scale, as they can be more environmentally friendly and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups to carboxyl groups, often using reagents like periodic acid.

Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, typically using sodium borohydride.

Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, such as halides or azides, using reagents like thionyl chloride or azidotrimethylsilane.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Periodic acid, sodium periodate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Thionyl chloride, azidotrimethylsilane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield uronic acids, while reduction can produce alditols

Applications De Recherche Scientifique

Structural Characteristics

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is an amino disaccharide with the molecular formula and a molecular weight of approximately 383.35 g/mol . The compound consists of a beta-D-galactose linked via a glycosidic bond to N-acetyl-beta-D-glucosamine, which contributes to its biological activity and utility in various applications.

Glycobiology

In glycobiology, this compound serves as a crucial building block for the synthesis of glycoproteins and glycolipids. Its structural features allow it to participate in cell signaling and recognition processes, which are essential for understanding cellular interactions and immune responses .

Case Study: Cell Adhesion and Immune Response

Research has demonstrated that oligosaccharides like this compound can influence cell adhesion mechanisms. For instance, studies indicate that these compounds can modulate the binding affinity of immune cells to pathogens, thereby impacting the efficacy of immune responses against infections .

Therapeutic Agents

The compound has potential as a therapeutic agent due to its ability to interact with specific receptors involved in disease processes. Its role as an epitope makes it relevant in vaccine development, particularly for targeting specific pathogens or cancer cells .

Case Study: Antiviral Properties

In antiviral research, the compound has been investigated for its ability to inhibit viral entry into host cells. Studies have shown that derivatives of this compound can interfere with the binding of viruses such as HIV and influenza to their respective receptors on host cells, suggesting a pathway for therapeutic intervention .

Prebiotic Properties

In food science, oligosaccharides including this compound are recognized for their prebiotic effects, promoting beneficial gut microbiota. Their incorporation into functional foods can enhance digestive health and immune function .

Data Table: Prebiotic Effects of Oligosaccharides

| Oligosaccharide | Prebiotic Effect | Source |

|---|---|---|

| This compound | Promotes growth of beneficial bacteria | Human milk |

| Lacto-N-neotetraose | Enhances bifidobacteria populations | Dairy products |

| Galacto-oligosaccharides | Supports gut health | Legumes |

Mécanisme D'action

The mechanism of action of 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycoconjugates. The molecular targets and pathways involved include various carbohydrate-binding proteins and enzymes that regulate glycan biosynthesis and modification.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetamido-2-deoxy-6-O-alpha-L-fucopyranosyl-D-glucopyranose: This compound is similar in structure but contains a fucose unit instead of a galactose unit.

2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate: Another related compound with acetylated hydroxyl groups.

Uniqueness

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of an acetamido group, which confer distinct biochemical properties and reactivity. Its structure allows it to participate in specific interactions with enzymes and receptors, making it valuable for studying carbohydrate-related biological processes and developing therapeutic agents.

Activité Biologique

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose (also known as GalNAc-Gal) is a disaccharide that plays a significant role in various biological processes. This compound is notable for its involvement in glycosylation, which is crucial for the structure and function of glycoproteins and glycolipids. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound has been achieved through enzymatic methods, particularly utilizing beta-galactosidase from E. coli. The process involves the transfer of a beta-D-galactopyranosyl residue to 2-acetamido-2-deoxy-D-galactose, yielding a product with approximately 20% yield when using immobilized enzymes . The structural formula of this compound is represented as follows:

1. Role in Glycosylation

Glycosylation is a vital post-translational modification that affects protein stability, signaling, and immune recognition. This compound is involved in the formation of complex glycan structures that are essential for cellular interactions and pathogen recognition .

3. Immunological Functions

Glycans play crucial roles in immune responses. The presence of GalNAc residues on glycoproteins influences their recognition by immune cells, potentially modulating inflammatory responses. Glycosphingolipids containing similar structures have been implicated in various immunological processes, including cell signaling and pathogen resistance .

Case Study: Enzymatic Synthesis and Activity

A study focused on the enzymatic synthesis of 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose highlighted its potential as an immunomodulator. The synthesized disaccharide exhibited significant activity in promoting cell adhesion and enhancing immune responses in vitro .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)9(19)6(25-13(7)23)3-24-14-12(22)11(21)8(18)5(2-16)26-14/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8+,9+,10-,11+,12-,13?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKXCNXSQYSCQN-UUHITYSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.